molecular formula C23H17N3O4 B2714153 N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide CAS No. 1286704-71-9

N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide

Cat. No.: B2714153
CAS No.: 1286704-71-9
M. Wt: 399.406
InChI Key: DZOAVLOXBOIQLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring. This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The phenoxymethyl group is introduced via nucleophilic substitution reactions, where phenol derivatives react with suitable electrophiles.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors to control reaction conditions precisely, such as temperature, pressure, and reaction time. The use of catalysts and solvents that facilitate the desired transformations while minimizing side reactions is also common.

Chemical Reactions Analysis

Types of Reactions

N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Phenol derivatives with alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence for imaging applications.

Mechanism of Action

The mechanism of action of N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions. This can lead to the inhibition or activation of biological pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenoxymethylpenicillin: An antibiotic with a similar phenoxymethyl group.

    Oxadiazole Derivatives: Compounds with similar oxadiazole rings, such as 1,2,4-oxadiazoles and 1,3,4-oxadiazoles.

Uniqueness

N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide is unique due to its combination of the oxadiazole ring with the xanthene scaffold. This structural feature imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O4/c27-22(24-23-26-25-20(30-23)14-28-15-8-2-1-3-9-15)21-16-10-4-6-12-18(16)29-19-13-7-5-11-17(19)21/h1-13,21H,14H2,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOAVLOXBOIQLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NN=C(O2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.